CB1 Receptor Partial Agonism and Functional Antagonism of 2-AG and AEA
2-LG exhibits a unique functional profile at the CB1 receptor distinct from both the full agonist 2-AG and the structurally similar congener 2-OG. In a cell-based β-lactamase reporter assay, 2-LG acted as a partial agonist at the human CB1 receptor. Critically, when co-administered, 2-LG did not potentiate but instead suppressed the activity of the established endocannabinoids 2-AG and anandamide (AEA), demonstrating functional antagonism [1]. In contrast, 2-OG and 2-PG did not orthosterically bind to CB1 receptors and failed to potentiate 2-AG-mediated responses in neuronal assays, instead behaving as antagonists [2].
| Evidence Dimension | CB1 Receptor Functional Activity |
|---|---|
| Target Compound Data | Partial agonist; Suppresses 2-AG and AEA activity |
| Comparator Or Baseline | 2-AG (Full agonist); 2-OG (No orthosteric binding, antagonist); 2-PG (No orthosteric binding, antagonist) |
| Quantified Difference | 2-LG is a partial agonist vs. 2-AG full agonist; 2-LG functionally antagonizes 2-AG/AEA vs. 2-OG/2-PG which are antagonists with no intrinsic activity |
| Conditions | Human CB1 receptor β-lactamase reporter assay (CellSensor® CRE-bla CHO-K1 cells); Cultured autaptic hippocampal neurons |
Why This Matters
This unique partial agonism/functional antagonism profile makes 2-LG an essential tool for dissecting CB1 receptor signaling and cannot be replicated by 2-AG, 2-OG, or 2-PG.
- [1] Lu L, Williams G, Doherty P. 2-Linoleoylglycerol Is a Partial Agonist of the Human Cannabinoid Type 1 Receptor that Can Suppress 2-Arachidonolyglycerol and Anandamide Activity. Cannabis Cannabinoid Res. 2019 Dec 9;4(4):231-239. doi: 10.1089/can.2019.0030. View Source
- [2] Murataeva N, Dhopeshwarkar A, Yin D, Mitjavila J, Bradshaw H, Straiker A, Mackie K. Where's my entourage? The curious case of 2-oleoylglycerol, 2-linolenoylglycerol, and 2-palmitoylglycerol. Pharmacol Res. 2016 Aug;110:173-180. doi: 10.1016/j.phrs.2016.04.015. View Source
